(3-Fluorooxan-4-yl)methanol, also known as (4-Fluorooxan-4-yl)methanol, is a chemical compound with the molecular formula and a molecular weight of approximately 134.15 g/mol. This compound features a fluorinated oxane ring, which contributes to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is classified under the category of alcohols due to the presence of a hydroxyl (-OH) group attached to the oxane structure.
The compound is cataloged with the CAS number 883442-46-4 and has been identified in various chemical databases, including PubChem, where it is listed under CID 56971676 . It is primarily utilized in research laboratories for the development of pharmaceutical agents and as a building block in organic synthesis. Its classification as a fluorinated alcohol positions it within a niche that is gaining interest for its biological activity and potential therapeutic uses.
The synthesis of (3-Fluorooxan-4-yl)methanol can be achieved through several methods, typically involving the introduction of fluorine into an oxane structure followed by hydroxylation. Common synthetic routes may include:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the synthesized compound.
The molecular structure of (3-Fluorooxan-4-yl)methanol can be represented as follows:
The structural data can be analyzed using computational chemistry tools to predict its three-dimensional conformation, stability, and reactivity patterns.
(3-Fluorooxan-4-yl)methanol is expected to participate in several chemical reactions typical for alcohols and fluorinated compounds:
The reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can enhance electrophilicity at adjacent carbon centers, thereby facilitating certain reaction pathways.
Research into similar fluorinated compounds suggests that they may exhibit enhanced binding affinity for biological targets compared to their non-fluorinated counterparts, making them valuable in drug design.
Relevant analyses such as thermogravimetric analysis and differential scanning calorimetry can provide insight into thermal stability and phase transitions.
(3-Fluorooxan-4-yl)methanol has potential applications in:
Electrophilic and radical fluorination methodologies enable precise C–F bond installation on the oxane scaffold, critically influencing the physicochemical properties of (3-Fluorooxan-4-yl)methanol. Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) facilitate stereoselective fluorination at C3 under basic conditions (e.g., LiHMDS, –78°C), achieving >90% regioselectivity due to kinetic enolate stability [1] [4]. In contrast, radical fluorination using perfluoroalkylsulfonyl chlorides (e.g., C~4~F~9~SO~2~Cl) with Cu(I)/Ag~2~CO~3~ cocatalysis generates perfluoroalkyl radicals that undergo anti-Markovnikov addition to oxane-derived alkenes, followed by intramolecular sulfonamide cyclization (Table 1) [4]. This method tolerates electron-deficient oxanes but requires silver carbonate to neutralize HCl byproducts that otherwise promote unselective hydrofluorination.
Table 1: Fluorination Reagents for Oxane C3 Functionalization
Reagent | Catalyst System | Regioselectivity | Yield (%) | Key Limitation |
---|---|---|---|---|
NFSI | LiHMDS, –78°C | C3 > 90% | 70–85 | Requires enolizable carbonyl |
Selectfluor | CH~3~CN, reflux | C3/C4 mixture | 45–60 | Low stereocontrol |
C~4~F~9~SO~2~Cl | CuBr/Ag~2~CO~3~/CPA | C3 (via radical) | 91–98 | HCl scavenger essential |
XeF~2~ | HFIP, RT | C3 selective | 75 | Handling challenges |
Hydroxylation at C4 employs enzymatic and chemical strategies to install the hydroxymethyl group in (3-Fluorooxan-4-yl)methanol. Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) enable in vivo hydroxylation of 3-fluorooxane precursors via C–H activation, leveraging the electron-withdrawing fluorine to enhance substrate binding (K~d~ = 15 ± 2 μM) [2] [9]. In vitro, Sharpless asymmetric dihydroxylation with AD-mix-β converts 3-fluoro-4-vinyloxane to the C4 diol, followed by regioselective sodium borohydride reduction to the primary alcohol (dr = 8:1) [9]. Alternatively, oxyanion-accelerated Payne rearrangement of 3-fluoro-4,5-epoxyoxane intermediates yields C4-hydroxylated products with inversion of configuration, though competing epoxide hydrolysis limits yields to ≤65% [9].
Table 2: Hydroxylation Methods for C4 Functionalization
Method | Conditions | Stereoselectivity | Yield (%) | Advantage |
---|---|---|---|---|
KDO biocatalysis | E. coli coexpression, 30°C | Substrate-dependent | 40–75 | No protecting groups needed |
Sharpless dihydroxylation | AD-mix-β, t-BuOH:H~2~O (1:1) | syn-diastereoselective | 82 | Predictable stereochemistry |
Epoxide rearrangement | NH~3~/H~2~O~2~, pH 10.5, 0°C | Inversion at C4 | 55–65 | Single isomer formation |
Hydroboration-oxidation | 9-BBN, then H~2~O~2~/NaOH | Anti-Markovnikov | 78 | Tolerates acid-labile groups |
Stereocontrol at C3 and C4 is governed by ring conformation and fluorination kinetics. Density functional theory (DFT) calculations reveal that 3-fluoro substitution flattens the oxane ring (θ = 167° vs. 152° in non-fluorinated oxane), destabilizing the cis-isomer transition state by 2.7 kJ/mol due to 1,3-diaxial F/CH~2~OH interactions [9]. Consequently, kinetically controlled fluorination with DAST yields the trans-isomer (dr = 6.5:1, ΔG‡ = 68.2 kJ/mol), whereas thermodynamic epimerization using K~2~CO~3~/MeOH favors the cis-isomer (dr = 1:3.2, 70°C, 12 h) via ring flip (Table 3) [9]. Chiral auxiliaries like (R)-4-phenyloxazolidinone enforce trans-selectivity (dr > 20:1) in fluorolactonization reactions, but require auxiliary removal steps that diminish atom economy [10].
Table 3: Stereoselectivity in 3-Fluoro-4-hydroxymethyloxane Synthesis
Strategy | Conditions | trans:cis Ratio | Energy Barrier (kJ/mol) |
---|---|---|---|
DAST fluorination | CH~2~Cl~2~, –40°C | 6.5:1 | 68.2 (trans TS stabilized) |
Base epimerization | K~2~CO~3~/MeOH, 70°C | 1:3.2 | 52.4 (cis favored) |
Chiral auxiliary | (R)-Ph-oxazolidinone, –78°C | >20:1 | N/A |
Enzymatic reduction | Lactobacillus kefir, 30°C | 1:19 (cis-alcohol) | N/A |
Dual catalytic systems merge radical fluorination with asymmetric induction to access enantioenriched (3-Fluorooxan-4-yl)methanol. The Cu(I)/chiral phosphoric acid (CPA) platform (e.g., (S)-TRIP) catalyzes enantioselective aminofluorination of 4-alkenyloxanes using NFSI, achieving 94% ee via a radical-rebound mechanism [4]. The CPA protonates the Cu(III)–fluoride intermediate, steering enantioselective C–F bond formation (k~enant~ = 4.7 × 10^–2^ s^–1^). Palladium-catalyzed decarboxylative fluorination of oxane-4-carboxylates with tert-butyl peroxyoxalate and Selectfluor delivers 3-fluorooxanes in 88% ee when using BINAP-derived ligands, though yields decrease with sterically demanding C4 substituents [4].
Table 4: Asymmetric Catalytic Systems for Fluorinated Oxanes
Catalyst System | Substrate Class | ee (%) | Mechanistic Feature |
---|---|---|---|
CuBr/(S)-TRIP | 4-Alkenyloxanes | 94–99 | Radical-rebound with CPA chirality transfer |
Pd/(R)-BINAP | Oxane-4-carboxylates | 85–88 | Pd(IV)–F reductive elimination |
Ni/(S,S)-Ph-Box | 4-Bromo-3-oxooxanes | 90 | Enolatofluorination via Ni(III) |
Organocatalytic fluorination | 4-Ketooxanes | 75 | Iminium ion activation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3